methyl(2S)-2-(4-bromophenyl)-2-hydroxyacetate
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Overview
Description
Methyl(2S)-2-(4-bromophenyl)-2-hydroxyacetate is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a hydroxyacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2S)-2-(4-bromophenyl)-2-hydroxyacetate typically involves the esterification of (2S)-2-(4-bromophenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl(2S)-2-(4-bromophenyl)-2-hydroxyacetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide, thiourea in ethanol.
Major Products
Oxidation: Methyl(2S)-2-(4-bromophenyl)-2-oxoacetate.
Reduction: Methyl(2S)-2-(4-bromophenyl)-2-hydroxyethanol.
Substitution: Methyl(2S)-2-(4-aminophenyl)-2-hydroxyacetate, methyl(2S)-2-(4-thiophenyl)-2-hydroxyacetate.
Scientific Research Applications
Methyl(2S)-2-(4-bromophenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of brominated phenyl groups on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl(2S)-2-(4-bromophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyacetate group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- Methyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate
- Methyl(2S)-2-(4-fluorophenyl)-2-hydroxyacetate
- Methyl(2S)-2-(4-iodophenyl)-2-hydroxyacetate
Uniqueness
Methyl(2S)-2-(4-bromophenyl)-2-hydroxyacetate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable tool in various research applications.
Properties
IUPAC Name |
methyl (2S)-2-(4-bromophenyl)-2-hydroxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQIRYOPPDMWPF-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=C(C=C1)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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